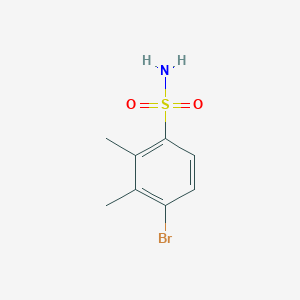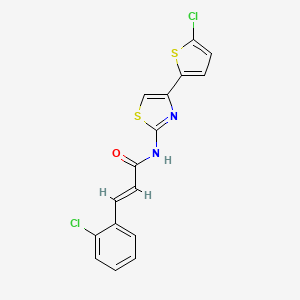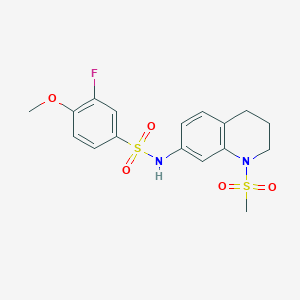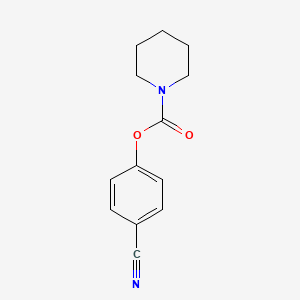![molecular formula C20H19N5O2S B2801601 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE CAS No. 1217063-13-2](/img/structure/B2801601.png)
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
作用机制
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which are vital for cell survival and proliferation .
Biochemical Pathways
Given its dna intercalation activity, it can be inferred that the compound likely affects pathways involved in dna replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s dna intercalation activity suggests that it may have good cellular uptake
Result of Action
The compound’s interaction with DNA can lead to disruption of vital cellular processes such as replication and transcription . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . As such, the compound has demonstrated anti-proliferative activity against various cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps
Preparation of Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized by reacting o-phenylenediamine with a suitable triazole derivative under acidic conditions.
Introduction of Thio Group: The thio group is introduced by reacting the triazoloquinoxaline core with an appropriate thiol reagent, such as ethanethiol, under basic conditions.
Formation of Acetamide: The final step involves the reaction of the intermediate compound with 3-methoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinoxaline core, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, especially at the acetamide and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the triazoloquinoxaline core can lead to partially or fully reduced derivatives .
科学研究应用
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline Derivatives: These compounds share the triazoloquinoxaline core and exhibit similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole ring but differ in the fused ring system, leading to distinct properties.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a different fusion pattern of the triazole and quinoxaline rings, resulting in unique biological activities.
Uniqueness
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
属性
IUPAC Name |
2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-17-23-24-19-20(22-15-9-4-5-10-16(15)25(17)19)28-12-18(26)21-13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJIHYKAPADNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2801518.png)
![2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2801522.png)
![N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2801523.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea](/img/structure/B2801525.png)



![4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B2801534.png)
![1,7-dimethyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2801539.png)
![3-(2,3-Dimethoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2801540.png)

